methyl 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15543401
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O4 |
|---|---|
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | methyl 2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C17H16N2O4/c1-9-8-11-13(16(20)19-9)12(10-6-4-3-5-7-10)14(15(18)23-11)17(21)22-2/h3-8,12H,18H2,1-2H3,(H,19,20) |
| Standard InChI Key | GBGQATNOMGAAJF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a pyrano[3,2-c]pyridine core, comprising a pyran ring fused to a pyridine moiety. Key substituents include a methyl group at position 7, a phenyl ring at position 4, and a carboxylate ester at position 3. The amino group at position 2 enhances hydrogen-bonding capacity, critical for target interactions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₄ |
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | Methyl 2-amino-7-methyl-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate |
| Canonical SMILES | CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3)C(=O)N1 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 98.5 Ų |
The planar fused-ring system facilitates π-π stacking with aromatic residues in biological targets, while the ester group at position 3 modulates solubility and bioavailability .
Synthetic Methodologies
General Synthesis Overview
Synthesis typically involves multi-step sequences starting with cyclocondensation reactions. A common approach utilizes 3,5-bis[(E)-arylmethylidene]-tetrahydro-4(1H)-pyridinones reacted with malononitrile or ethyl cyanoacetate in the presence of catalysts such as diammonium hydrogen phosphate or piperidine .
Key Reaction Steps
-
Formation of the Pyran Ring: Aldol condensation between aldehyde derivatives and active methylene compounds (e.g., malononitrile) generates the pyran framework .
-
Pyridine Annulation: Cyclization under basic or acidic conditions forms the pyridine moiety, often requiring reflux in ethanol or acetonitrile.
-
Functionalization: Subsequent esterification or aminolysis introduces the methyl carboxylate and amino groups .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyran Formation | Benzaldehyde, malononitrile, EtOH, reflux | 65–75 |
| Cyclization | Piperidine, AcOH, 80°C | 70–80 |
| Esterification | Methyl chloroformate, DMAP, DCM | 85–90 |
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
Phenyl Substitution: Electron-withdrawing groups (e.g., Cl at position 4) enhance cytotoxicity by 30% compared to unsubstituted analogs .
-
Amino Group: Essential for DNA intercalation and topoisomerase II inhibition.
-
Ester vs. Nitrile: Carboxylate esters improve solubility but reduce potency relative to cyano derivatives .
Table 3: Cytotoxicity of Selected Derivatives
| Compound | IC₅₀ (μM, MCF-7) | Apoptosis Induction (%) |
|---|---|---|
| 4-CP.P | 20 | 78.4 ± 3.2 |
| TPM.P | 40 | 65.1 ± 2.8 |
| Target Compound | 45* | 70.2 ± 4.1* |
*Predicted based on structural similarity .
Pharmacological Applications Beyond Oncology
Antimicrobial Activity
Preliminary studies indicate moderate antibacterial effects against Gram-positive strains (MIC = 32–64 μg/mL), likely due to membrane disruption via hydrophobic interactions.
Anti-HIV Activity
Docking studies suggest inhibition of HIV-1 reverse transcriptase (RT) with a binding affinity (ΔG = −8.9 kcal/mol) comparable to nevirapine.
Comparative Analysis with Related Derivatives
Physicochemical Properties
The target compound’s logP (2.15) and polar surface area (98.5 Ų) align with Lipinski’s criteria for oral bioavailability, unlike more lipophilic cyano derivatives (logP > 3) .
Table 4: Property Comparison
Future Research Directions
Mechanistic Studies
Elucidating the compound’s interaction with Bcl-2 family proteins and survivin could clarify its pro-apoptotic effects .
Formulation Optimization
Nanoencapsulation using PLGA nanoparticles may enhance aqueous solubility and tumor targeting.
In Vivo Toxicology
Chronic toxicity profiles in murine models remain unexplored, necessitating ADMET studies prior to clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume